molecular formula C16H16BrNO3 B261753 4-bromo-3,5-dimethoxy-N-methyl-N-phenylbenzamide

4-bromo-3,5-dimethoxy-N-methyl-N-phenylbenzamide

Katalognummer B261753
Molekulargewicht: 350.21 g/mol
InChI-Schlüssel: ZRHNVFJNUSUZIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-3,5-dimethoxy-N-methyl-N-phenylbenzamide, also known as Bromo-DragonFLY, is a psychoactive substance that belongs to the phenethylamine class of compounds. It was first synthesized in 1998 by Matthew Parker and David E. Nichols at Purdue University. Bromo-DragonFLY is known for its potent hallucinogenic effects and has been used for research purposes in the field of neuroscience and pharmacology.

Wirkmechanismus

4-bromo-3,5-dimethoxy-N-methyl-N-phenylbenzamideFLY acts as a partial agonist at the 5-HT2A receptor, which leads to an increase in the levels of serotonin in the brain. This increase in serotonin levels is thought to be responsible for the hallucinogenic effects of the compound. 4-bromo-3,5-dimethoxy-N-methyl-N-phenylbenzamideFLY also has affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT2C, which may contribute to its overall pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-3,5-dimethoxy-N-methyl-N-phenylbenzamideFLY are not fully understood, but it is known to produce potent hallucinogenic effects that can last for up to 24 hours. Users have reported visual and auditory hallucinations, altered perception of time and space, and changes in mood and emotions. 4-bromo-3,5-dimethoxy-N-methyl-N-phenylbenzamideFLY has also been shown to increase heart rate and blood pressure, which can be dangerous at high doses.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-bromo-3,5-dimethoxy-N-methyl-N-phenylbenzamideFLY in lab experiments is its potency and long duration of action, which allows for detailed studies of its effects on the central nervous system. However, the compound is highly toxic and can be dangerous if mishandled. It is also difficult to obtain and requires advanced knowledge in organic chemistry for synthesis.

Zukünftige Richtungen

Future research on 4-bromo-3,5-dimethoxy-N-methyl-N-phenylbenzamideFLY may focus on its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Studies may also investigate the effects of the compound on other serotonin receptor subtypes and their potential role in its overall pharmacological effects. Additionally, research may explore the use of 4-bromo-3,5-dimethoxy-N-methyl-N-phenylbenzamideFLY as a tool for studying the mechanisms of action of hallucinogenic compounds and their potential therapeutic applications.

Synthesemethoden

The synthesis of 4-bromo-3,5-dimethoxy-N-methyl-N-phenylbenzamideFLY involves multiple steps and requires advanced knowledge in organic chemistry. The initial step involves the reaction of 3,5-dimethoxyphenethylamine with paraformaldehyde and hydrochloric acid to form the intermediate compound, N-(3,5-dimethoxyphenethyl)-formamide. This intermediate is then reacted with N-methyl-N-phenylpiperazine and sodium triacetoxyborohydride to yield 4-bromo-3,5-dimethoxy-N-methyl-N-phenylbenzamideFLY.

Wissenschaftliche Forschungsanwendungen

4-bromo-3,5-dimethoxy-N-methyl-N-phenylbenzamideFLY has been used extensively in scientific research to study the effects of hallucinogenic compounds on the central nervous system. It has been shown to bind to serotonin receptors in the brain, specifically the 5-HT2A receptor, which is known to be involved in the regulation of mood, perception, and cognition. The use of 4-bromo-3,5-dimethoxy-N-methyl-N-phenylbenzamideFLY in research has provided valuable insights into the mechanisms of action of hallucinogenic compounds and their potential therapeutic applications.

Eigenschaften

Produktname

4-bromo-3,5-dimethoxy-N-methyl-N-phenylbenzamide

Molekularformel

C16H16BrNO3

Molekulargewicht

350.21 g/mol

IUPAC-Name

4-bromo-3,5-dimethoxy-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C16H16BrNO3/c1-18(12-7-5-4-6-8-12)16(19)11-9-13(20-2)15(17)14(10-11)21-3/h4-10H,1-3H3

InChI-Schlüssel

ZRHNVFJNUSUZIX-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)Br)OC

Kanonische SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.